molecular formula C17H16N4O5 B14617721 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 59970-95-5

2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide

Cat. No.: B14617721
CAS No.: 59970-95-5
M. Wt: 356.33 g/mol
InChI Key: ZFUSZROFCAYGNR-UHFFFAOYSA-N
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Description

2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazo-coupling reaction. This reaction is carried out by reacting an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a coupling component, such as a phenol or an aromatic amine, under acidic conditions . The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazo-coupling reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific structural features, such as the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

59970-95-5

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,16H,1-2H3,(H,18,23)

InChI Key

ZFUSZROFCAYGNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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